Bifenazate

Descripción general

Descripción

Bifenazate es un acaricida que se utiliza principalmente para el control de ácaros fitófagos. Es conocido por su efectividad contra una amplia gama de especies de ácaros, incluyendo los ácaros araña, que son plagas comunes en entornos agrícolas. This compound se caracteriza por su baja solubilidad en agua y volatilidad, lo que lo hace menos propenso a filtrarse en las aguas subterráneas. También es conocido por su acción rápida y sus efectos duraderos .

Aplicaciones Científicas De Investigación

Bifenazate tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la agricultura, la biología y la ciencia ambiental.

Agricultura:

Control de plagas: this compound se utiliza ampliamente como acaricida para controlar las poblaciones de ácaros en diversos cultivos, incluyendo frutas, verduras y plantas ornamentales.

Biología:

Estudios de fisiología de los ácaros: Los investigadores utilizan this compound para estudiar la fisiología y el comportamiento de los ácaros, así como los mecanismos de desarrollo de resistencia en las poblaciones de ácaros.

Ciencias Ambientales:

Mecanismo De Acción

Bifenazate ejerce sus efectos inhibiendo el transporte electrónico mitocondrial en el complejo III. Esta inhibición interrumpe la producción de trifosfato de adenosina (ATP), provocando la parálisis y la muerte de los ácaros. El objetivo molecular principal de this compound es el citocromo b mitocondrial, que es un componente de la cadena de transporte electrónico .

Análisis Bioquímico

Biochemical Properties

It is very weakly acidic with a pKa of 12.94 (±0.06) at 23 °C . Bifenazate interacts with various enzymes and proteins in biochemical reactions. For instance, it is extracted using the CEN-QuEChERS method in fruits and vegetables, and then treated with ascorbic acid to protect this compound from oxidation and to convert this compound-diazene to this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes in its effects over time. It first oxidizes producing this compound-diazene, which then hydrolyses to methoxy- and hydroxy- biphenyls . The stability of this compound is contradictive, with some reports suggesting it is hydrolytically stable , while others indicate it decomposes in sterile water solution in the dark .

Métodos De Preparación

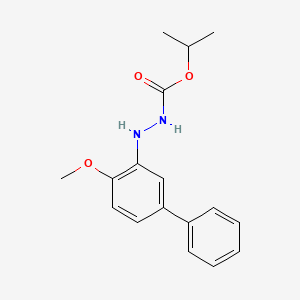

Rutas sintéticas y condiciones de reacción: Bifenazate puede sintetizarse a través de una serie de reacciones químicas que implican la formación de ésteres de carbazato. Un método común implica la reacción de cloroformiato de isopropilo con 2-(4-metoxifenil)hidrazina para formar el intermedio isopropil 2-(4-metoxifenil)hidrazinocarboxilato. Este intermedio se hace reaccionar entonces con 4-metoxibifenil-3-ilamina para producir this compound .

Métodos de producción industrial: La producción industrial de this compound suele implicar la síntesis a gran escala utilizando las rutas sintéticas mencionadas anteriormente. El proceso se optimiza para obtener un alto rendimiento y pureza, con un control cuidadoso de las condiciones de reacción, como la temperatura, la presión y el pH. El producto final se obtiene normalmente en forma de sólido cristalino, que se formula posteriormente en diversos productos pesticidas .

Análisis De Reacciones Químicas

Tipos de reacciones: Bifenazate experimenta varios tipos de reacciones químicas, incluyendo la oxidación, la hidrólisis y la sustitución.

Reactivos y condiciones comunes:

Oxidación: this compound puede oxidarse para formar this compound-diazeno, que se hidroliza posteriormente para producir metoxibifenilos e hidroxibifenilos.

Hidrólisis: En soluciones acuosas, this compound puede hidrolizarse para formar varios derivados del bifenilo.

Productos principales:

Productos de oxidación: this compound-diazeno, metoxibifenilo, hidroxibifenilo.

Productos de hidrólisis: Metoxibifenilo, hidroxibifenilo.

Comparación Con Compuestos Similares

Bifenazate es único entre los acaricidas debido a su modo de acción específico y su efectividad contra un amplio espectro de especies de ácaros. Los compuestos similares incluyen:

Acequinocyl: Otro acaricida que inhibe el transporte electrónico mitocondrial en el complejo III.

Spirodiclofen: Un derivado del ácido tetrónico que inhibe la síntesis de lípidos en los ácaros.

Pyrimidifen: Un acaricida pirimidinamina que también inhibe el transporte electrónico mitocondrial, pero en el complejo I.

La combinación única de this compound de acción rápida, efectos duraderos y modo de acción específico lo convierte en una herramienta valiosa para el control de ácaros y la gestión de la resistencia.

Propiedades

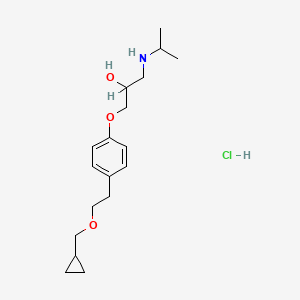

IUPAC Name |

propan-2-yl N-(2-methoxy-5-phenylanilino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-12(2)22-17(20)19-18-15-11-14(9-10-16(15)21-3)13-7-5-4-6-8-13/h4-12,18H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLKTXFWDRXILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NNC1=C(C=CC(=C1)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032525 | |

| Record name | Bifenazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White crystalline solid; [MSDSonline] | |

| Record name | Bifenazate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3920 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at 240 °C | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 3.76 mg/L at 20 °C, In water, 2.06 mg/L at 20 °C, unspecified pH, In acetonitrile = 0.0956 mg/L, ethyl acetate = 0.102 mg/L, methanol =0.0447 mg/L, toluene = 0.0247 mg/L, hexane = 0.232X10-3 mg/L at 25 °C | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.31 g/cu cm at 25 °C | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000008 [mmHg], 7.5X10-8 mm Hg at 25 °C | |

| Record name | Bifenazate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3920 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Beige crystalline solid (technical grade) | |

CAS No. |

149877-41-8 | |

| Record name | Bifenazate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149877-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bifenazate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149877418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bifenazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bifenazate (ISO); isopropyl 2-(4-methoxybiphenyl-3-yl)hydrazinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrazinecarboxylic acid, 2-(4-methoxy[1,1'-biphenyl]-3-yl)-, 1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIFENAZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24Z9QW0505 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

123-125 °C | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

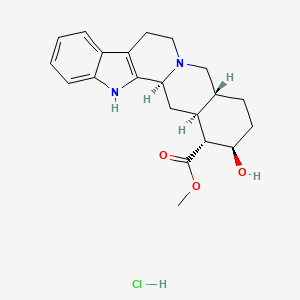

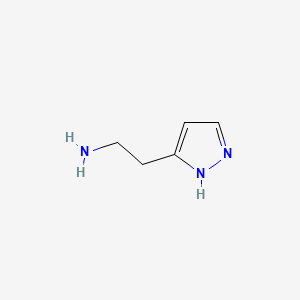

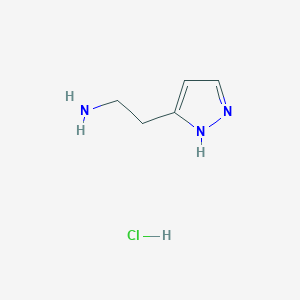

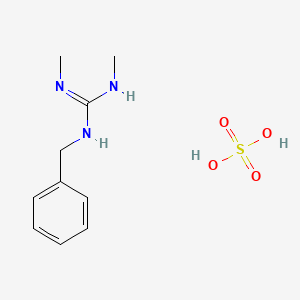

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

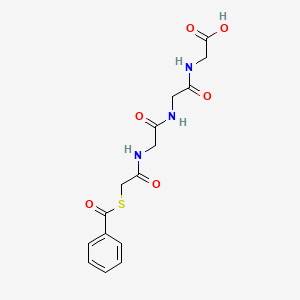

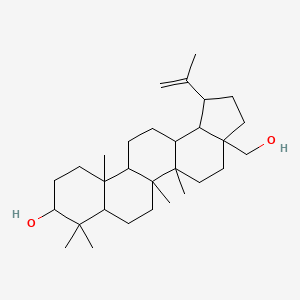

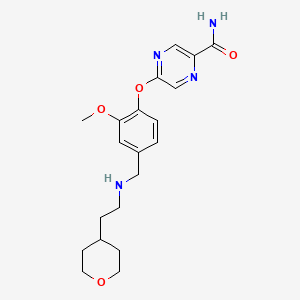

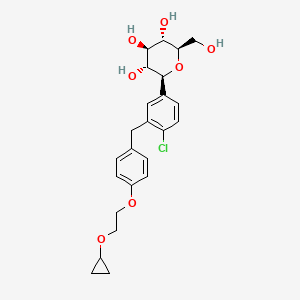

Feasible Synthetic Routes

Q1: What is the mode of action of bifenazate?

A1: While initially thought to be a neurotoxin, this compound is now understood to primarily act as a Qo pocket inhibitor of the mitochondrial complex III. [, , ] This means it disrupts the electron transport chain within mitochondria, ultimately leading to cellular energy depletion and death in target organisms.

Q2: What are the downstream effects of this compound's action on mitochondrial complex III?

A3: Inhibiting complex III disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). [] This cellular energy depletion and oxidative stress ultimately result in cell death.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C22H22N4O3, and its molecular weight is 390.43 g/mol. (Information derived from chemical structure databases)

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers primarily focus on biological activity and resistance mechanisms, spectroscopic data like NMR and IR spectra are crucial for structural confirmation. This information can be found in resources like the pesticide database of the National Pesticide Information Center (NPIC).

Q5: Does this compound possess any catalytic properties?

A5: this compound is primarily an acaricide and not known for exhibiting catalytic properties. Its mechanism of action revolves around inhibiting a specific enzyme rather than catalyzing a reaction.

Q6: Have there been any computational studies on this compound?

A6: While the provided papers do not extensively discuss computational studies, these methods can be valuable for understanding this compound's interaction with its target (complex III) at a molecular level. Molecular docking and molecular dynamics simulations could provide insights into binding affinity and potential resistance mechanisms.

Q7: What are the safety considerations and regulations surrounding the use of this compound?

A11: The research highlights the importance of evaluating the dietary risk of this compound and its metabolites. [] Regulatory agencies like the European Food Safety Authority (EFSA) [] set maximum residue levels (MRLs) for this compound in different crops to ensure consumer safety.

Q8: What are the main mechanisms of resistance to this compound in spider mites?

A12: Resistance to this compound in spider mites is primarily associated with mutations in the mitochondrial cytochrome b gene, specifically in the Qo pocket where this compound binds. [, , , , ] The most common mutation reported is G126S. [, , ]

Q9: Does resistance to this compound confer cross-resistance to other acaricides?

A13: Yes, this compound resistance frequently confers cross-resistance to other Qo inhibitors, particularly acequinocyl. [, , ] This emphasizes the importance of understanding cross-resistance patterns for developing effective resistance management strategies.

Q10: Are there any other mechanisms of this compound resistance besides target-site mutations?

A14: While target-site mutations are the primary mechanism, some studies suggest that enhanced detoxification by enzymes like P450 monooxygenases could also play a role in this compound resistance. [, ]

Q11: What is the toxicity profile of this compound to non-target organisms?

A15: Research has focused on assessing the toxicity of this compound to beneficial predatory mites like Phytoseiulus persimilis and Neoseiulus californicus. [, , , , ] While some studies found this compound to be safe at recommended field rates, [, ] others reported negative impacts on predatory mite survival and reproduction, highlighting the importance of careful consideration and potential mitigation strategies when using this compound in integrated pest management programs. []

Q12: What analytical methods are commonly used to detect and quantify this compound and its metabolites in environmental and biological samples?

A16: High-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet (UV), diode array (DAD), or tandem mass spectrometry (MS/MS) are widely used to analyze this compound residues. [, , , , ]

Q13: What is the impact of this compound exposure on different life stages of spider mites?

A19: Research suggests that the sensitivity to this compound can vary across different life stages of spider mites. [, , ] Understanding stage-specific susceptibility is crucial for optimizing control strategies and targeting the most vulnerable life stages.

Q14: What is the current status of this compound resistance in different geographical regions?

A20: The provided research highlights the emergence of this compound resistance in various geographical regions, including China, Jordan, and South Korea. [, , , , , ] This emphasizes the need for ongoing monitoring of resistance development and implementation of appropriate resistance management strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.